molecular formula C17H18N2O8 B4327634 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)

1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)

Cat. No. B4327634
M. Wt: 378.3 g/mol
InChI Key: NJPQYHHYRKFBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[Propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene), also known as BDN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDN is a member of the nitrobenzene family and is commonly used as a reagent in organic synthesis due to its unique chemical properties. In

Mechanism of Action

1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) acts as a nucleophile and undergoes substitution reactions with various electrophiles. The unique chemical properties of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) make it an effective reagent for a wide range of organic reactions. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) can also act as a reducing agent and has been shown to reduce various functional groups, including nitro groups, carbonyl groups, and halogens.
Biochemical and Physiological Effects
1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is relatively non-toxic and has low acute toxicity. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has also been shown to have low mutagenic and genotoxic potential.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in lab experiments is its unique chemical properties. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is an effective reagent for a wide range of organic reactions and can be used in the synthesis of various organic compounds. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is also relatively non-toxic and has low acute toxicity. However, one of the limitations of using 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in lab experiments is its cost. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is a relatively expensive reagent compared to other commonly used reagents.

Future Directions

There are several future directions for research on 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene). One potential area of research is the development of new synthetic methods for 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene). Researchers could explore new reaction pathways and catalysts to improve the efficiency and cost-effectiveness of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) synthesis.
Another area of research is the exploration of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)'s potential applications in medicinal chemistry. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has been shown to have unique chemical properties that could be used in the synthesis of new pharmaceuticals. Researchers could explore the potential of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) in the synthesis of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 1,1'-[Propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is a chemical compound that has been extensively studied for its potential applications in scientific research. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is commonly used as a reagent in organic synthesis due to its unique chemical properties. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is relatively non-toxic and has low acute toxicity. There are several future directions for research on 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene), including the development of new synthetic methods and the exploration of its potential applications in medicinal chemistry.

Scientific Research Applications

1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has been extensively studied for its potential applications in scientific research. One of the primary uses of 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is as a reagent in organic synthesis. 1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

2-methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPQYHHYRKFBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene

CAS RN

899374-56-2
Record name 2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A67U7PLL4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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